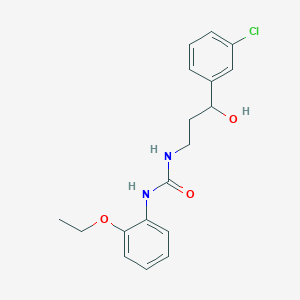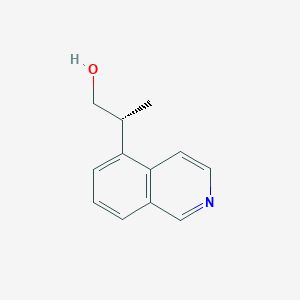
(2R)-2-Isoquinolin-5-ylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Isoquinolin-5-ylpropan-1-ol, also known as IQP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. IQP has been found to exhibit a range of interesting properties, making it a promising candidate for further investigation.
作用機序
The mechanism of action of (2R)-2-Isoquinolin-5-ylpropan-1-ol as an MAO inhibitor involves its binding to the active site of the enzyme. This binding prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the brain. The exact mechanism of (2R)-2-Isoquinolin-5-ylpropan-1-ol's binding to MAO is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The increased levels of neurotransmitters resulting from (2R)-2-Isoquinolin-5-ylpropan-1-ol's inhibition of MAO can have a range of biochemical and physiological effects. For example, increased levels of dopamine can lead to improved mood and motivation, while increased levels of serotonin can lead to reduced anxiety and improved cognitive function. However, the effects of (2R)-2-Isoquinolin-5-ylpropan-1-ol on neurotransmitter levels can also be harmful if not properly controlled, leading to potential side effects such as hypertension and serotonin syndrome.
実験室実験の利点と制限
One advantage of (2R)-2-Isoquinolin-5-ylpropan-1-ol as a research tool is its specificity for MAO inhibition. This specificity allows researchers to study the effects of increased neurotransmitter levels without the confounding factors of other enzyme inhibitors. However, the potential side effects of (2R)-2-Isoquinolin-5-ylpropan-1-ol must be carefully considered when designing experiments, and proper controls must be put in place to ensure the safety of test subjects.
将来の方向性
There are many potential future directions for research involving (2R)-2-Isoquinolin-5-ylpropan-1-ol. One area of interest is the study of (2R)-2-Isoquinolin-5-ylpropan-1-ol's effects on specific neurotransmitter systems, such as the dopamine system. Another potential direction is the development of more specific and potent MAO inhibitors based on the structure of (2R)-2-Isoquinolin-5-ylpropan-1-ol. Additionally, the potential therapeutic applications of (2R)-2-Isoquinolin-5-ylpropan-1-ol in the treatment of neurological and psychiatric disorders warrant further investigation.
合成法
The synthesis of (2R)-2-Isoquinolin-5-ylpropan-1-ol can be achieved through a number of methods, including the reduction of isoquinoline-5-carboxylic acid, the reduction of isoquinoline-5-nitrile, or the reductive amination of isoquinoline-5-carbaldehyde. The most common method involves the reduction of isoquinoline-5-carboxylic acid using lithium aluminum hydride or sodium borohydride.
科学的研究の応用
(2R)-2-Isoquinolin-5-ylpropan-1-ol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the study of (2R)-2-Isoquinolin-5-ylpropan-1-ol as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have a range of effects on the brain and body.
特性
IUPAC Name |
(2R)-2-isoquinolin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPOWLFSAASMP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Isoquinolin-5-ylpropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2689983.png)
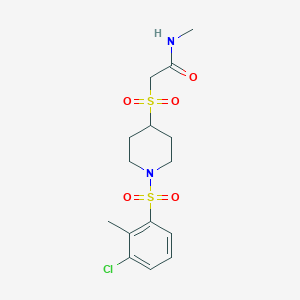
![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2689985.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2689990.png)
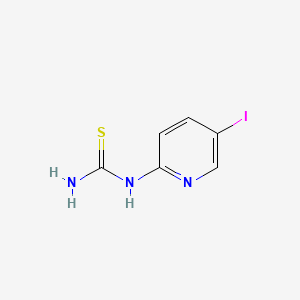
![1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2689998.png)
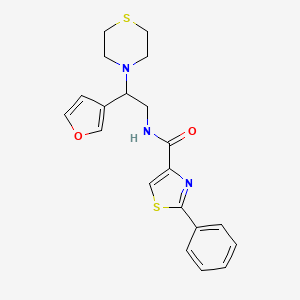
![N-(2,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2690000.png)


amino}propanoic acid](/img/structure/B2690003.png)
![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)
